N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyethylamine to yield N-(2-methoxyethyl)-3-hydroxybenzamide.
Introduction of the Pyridin-2-yloxy Group: The hydroxyl group on the benzamide is then substituted with a pyridin-2-yloxy group through a nucleophilic substitution reaction using pyridine-2-ol and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The pyridin-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. The pyridin-2-yloxy group can interact with enzymes or receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-3-(pyridin-2-yl)benzamide: Lacks the oxygen atom in the pyridin-2-yloxy group.
N-(2-methoxyethyl)-3-(pyridin-3-yloxy)benzamide: The pyridine ring is attached at the 3-position instead of the 2-position.
Uniqueness
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide is unique due to the specific positioning of the pyridin-2-yloxy group, which can influence its binding affinity and selectivity towards molecular targets. This structural feature may confer distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-10-9-17-15(18)12-5-4-6-13(11-12)20-14-7-2-3-8-16-14/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGMLQZAJVGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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